![molecular formula C19H16N4OS B2592159 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole CAS No. 1105246-43-2](/img/structure/B2592159.png)
4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups, including a methoxy group, a thiazole ring, and a triazole ring . These functional groups can confer various chemical properties to the compound and can potentially be involved in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and triazole rings are both heterocyclic rings, meaning they contain atoms other than carbon, which can affect the compound’s chemical properties . The methoxy group is an ether, which is generally quite stable and unreactive.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The thiazole and triazole rings could potentially participate in electrophilic substitution reactions or act as ligands in coordination compounds . The methoxy group is generally quite stable, but could potentially be cleaved under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents, while the nitrogen atoms in the thiazole and triazole rings could participate in hydrogen bonding, affecting the compound’s boiling and melting points .Scientific Research Applications
Medicinal Chemistry and Drug Development
The thiazole-triazole hybrid structure has been explored for its potential as a scaffold in drug design. Researchers have investigated its pharmacological properties, including anti-tubercular, antiviral, antibacterial, and anticancer activities . The compound’s unique combination of aromatic rings, thiazole, and triazole moieties makes it an interesting candidate for developing novel therapeutic agents.
Antifungal Agents
S-alkylated derivatives of 4 H -1,2,4-triazole-3-thiol, such as our compound, have demonstrated antifungal activity. These compounds could be valuable in combating fungal infections . Understanding their mode of action and optimizing their structure could lead to more effective antifungal drugs.
Protein Inhibition Studies
The thione-substituted 1,2,4-triazole moieties have been implicated in protein inhibition mechanisms related to diseases like diabetes, obesity, and cancer . Investigating how our compound interacts with specific proteins could provide insights into disease pathways and potential therapeutic interventions.
Computational Chemistry and Molecular Modeling
Using computational methods, scientists can predict the compound’s behavior, interactions, and stability. Molecular dynamics simulations and quantum mechanical calculations can provide valuable information for drug design and material science applications.
Future Directions
The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. Compounds containing thiazole rings are of interest in medicinal chemistry due to their wide range of biological activities, so this could be a potential area of future research .
Mechanism of Action
Target of Action
Thiazoles and triazoles are known to interact with a variety of enzymes and receptors in biological systems . The specific targets of “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” would depend on its specific structure and functional groups.
Mode of Action
Thiazole and triazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors . The exact mode of action of “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” would need to be determined through experimental studies.
Biochemical Pathways
Thiazole and triazole compounds can affect various biochemical pathways . The specific pathways affected by “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” would depend on its specific targets and mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure and functional groups. Thiazole and triazole compounds can have diverse pharmacokinetic properties . The specific ADME properties of “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” would need to be determined through experimental studies.
Result of Action
The molecular and cellular effects of a compound depend on its targets, mode of action, and affected biochemical pathways. Thiazole and triazole compounds can have diverse biological activities . The specific effects of “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” would need to be determined through experimental studies.
properties
IUPAC Name |
4-(4-methoxyphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-13-18(21-22-23(13)15-6-4-3-5-7-15)19-20-17(12-25-19)14-8-10-16(24-2)11-9-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUHBAKMGAIFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2592077.png)
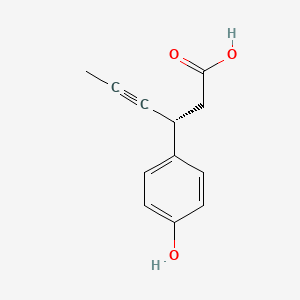
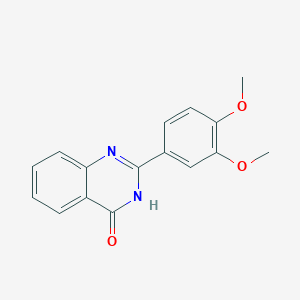
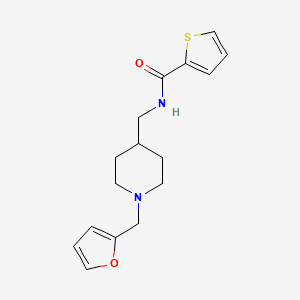
![methyl 2-({1-[(1-cyanocyclohexyl)carbamoyl]ethyl}sulfanyl)-7-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2592083.png)
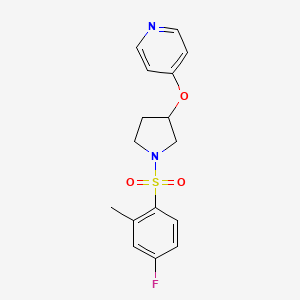
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2592088.png)

![3-(2-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2592093.png)
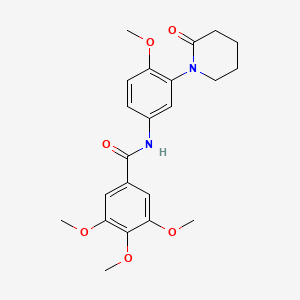
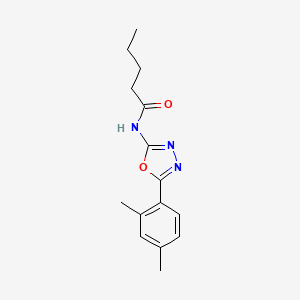
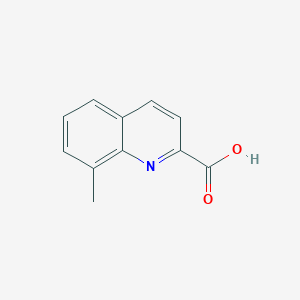
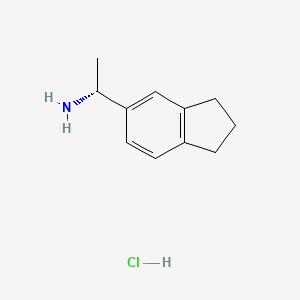
![2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2592099.png)